4-Acetyl-5-nitro-2,4-dihydroisoquinoline-1,3-dione
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Overview
Description
4-Acetyl-5-nitro-4H-isoquinoline-1,3-dione is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by its unique structure, which includes an isoquinoline core substituted with acetyl and nitro groups. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-5-nitro-2,4-dihydroisoquinoline-1,3-dione typically involves the use of acryloyl benzamides as key substrates. The process employs different radical precursors, such as those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine . One common method involves the radical cascade reaction, which is known for its simplicity, mild conditions, and efficiency .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Acetyl-5-nitro-4H-isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups replacing the acetyl or nitro groups.
Scientific Research Applications
4-Acetyl-5-nitro-4H-isoquinoline-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetyl-5-nitro-2,4-dihydroisoquinoline-1,3-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and enzymes.
Comparison with Similar Compounds
Isoquinoline-1,3-dione: A closely related compound with similar chemical properties.
5-Nitroisoquinoline: Another derivative with a nitro group at a different position.
4-Acetylisoquinoline: Lacks the nitro group but shares the acetyl substitution.
Uniqueness: 4-Acetyl-5-nitro-4H-isoquinoline-1,3-dione is unique due to the presence of both acetyl and nitro groups, which confer distinct reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-acetyl-5-nitro-4H-isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O5/c1-5(14)8-9-6(10(15)12-11(8)16)3-2-4-7(9)13(17)18/h2-4,8H,1H3,(H,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSIUENEOXVFLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2=C(C=CC=C2[N+](=O)[O-])C(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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